molecular formula C18H18BrCl2N3O B2862321 N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide CAS No. 882081-20-1

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2862321
CAS No.: 882081-20-1
M. Wt: 443.17
InChI Key: JLERSXYAMOXWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 2-bromophenyl group attached to an acetamide moiety, which is linked to a piperazine ring substituted with a 3,4-dichlorophenyl group (Fig. 1). Its molecular formula is C₁₈H₁₈BrCl₂N₃O, with a molecular weight of 443.17 g/mol .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrCl2N3O/c19-14-3-1-2-4-17(14)22-18(25)12-23-7-9-24(10-8-23)13-5-6-15(20)16(21)11-13/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERSXYAMOXWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrCl2N3O. It features a bromophenyl group and a piperazine moiety, which are critical for its biological activity. The compound's structure can be represented as follows:

N 2 bromophenyl 2 4 3 4 dichlorophenyl piperazin 1 yl acetamide\text{N 2 bromophenyl 2 4 3 4 dichlorophenyl piperazin 1 yl acetamide}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains. In vitro studies show that modifications to the piperazine ring can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateHigh
Compound BHighModerate
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. For example, compounds with similar piperazine structures have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results indicate that the compound could inhibit cell proliferation significantly.

Case Study: MCF7 Cell Line Evaluation

  • Method : SRB assay
  • IC50 Value : TBD (To Be Determined)
  • Comparison : Similar compounds showed IC50 values ranging from 10 µM to 50 µM.

The mechanism by which this compound exerts its effects is likely linked to its interaction with specific receptors in the body. Studies on related compounds suggest that they may act as antagonists or partial agonists at dopamine receptors (D3 subtype), which are implicated in various neurological disorders.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of both the bromophenyl and dichlorophenyl groups in modulating the biological activity of the compound. Variations in these substituents can lead to significant changes in potency and selectivity for target receptors.

Key Findings:

  • Bromine Substitution : Enhances lipophilicity and receptor binding.
  • Chlorine Substitution : Influences the electronic properties and overall stability.

Toxicological Profile

According to safety data sheets, this compound exhibits potential skin and eye irritation upon contact. Inhalation may also lead to respiratory irritation. These findings underscore the necessity for careful handling during research applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s pharmacological and physicochemical properties can be contextualized through comparisons with analogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Piperazine Substituent Phenyl Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 3,4-Dichlorophenyl 2-Bromophenyl 443.17 High lipophilicity; potential CNS activity
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15, ) 2-Chlorophenyl 3-Trifluoromethylphenyl 419.86 Enhanced metabolic stability due to CF₃ group
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () 3-Chlorophenyl 4-Bromo-2-methylphenyl 422.75 Methyl group increases steric hindrance
N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide () 3,4-Dimethylphenyl 2,5-Dichlorophenyl 392.32 Reduced lipophilicity vs. dichlorophenyl

Pharmacological Implications

  • Receptor Binding : The 3,4-dichlorophenyl group in the target compound may enhance affinity for serotonin (5-HT₁ₐ/5-HT₂) or dopamine D₂ receptors compared to analogs with methyl or single-halogen substituents .
  • Anticonvulsant Activity : Compounds in with trifluoromethyl groups (e.g., Compound 15) exhibit anticonvulsant properties, suggesting that electron-withdrawing substituents on the phenyl ring improve activity .
  • Enzyme Inhibition : highlights a related compound (SMILES: c1(ccc(c(c1)Cl)Cl)CNC(=O)CN1C(=O)c2cc(ccc2N=C1)N1CCN(CC1)C(=O)C1CCCC1) with IC₅₀ = 0.0012 µM against Autotaxin, suggesting the dichlorophenyl-acetamide scaffold is critical for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.